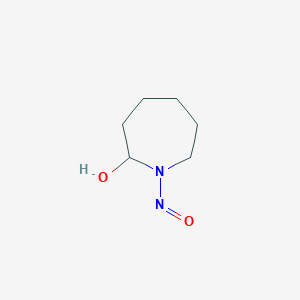
1-Nitrosoazepan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrosoazepan-2-ol is an organic compound characterized by the presence of a nitroso group (-NO) and a hydroxyl group (-OH) attached to an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrosoazepan-2-ol can be synthesized through several methods. One common approach involves the nitrosation of azepan-2-ol using nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in the presence of an acid. The reaction typically occurs under mild conditions, with the temperature maintained below 25°C to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrosoazepan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 1-Nitroazepan-2-ol.
Reduction: 1-Aminoazepan-2-ol.
Substitution: Various substituted azepan-2-ol derivatives.
Applications De Recherche Scientifique
1-Nitrosoazepan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Nitrosoazepan-2-ol involves its interaction with molecular targets through its nitroso and hydroxyl groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1-Nitrosoazepan-2-ol can be compared with other nitroso and hydroxyl-containing compounds:
1-Nitroso-2-naphthol: Similar in having a nitroso group, but differs in its aromatic structure.
2-Nitroso-1-naphthol: Another nitroso compound with a different substitution pattern.
1-Nitroso-3,4-dihydroxybenzene: Contains both nitroso and hydroxyl groups but has a benzene ring structure.
Uniqueness: this compound is unique due to its azepane ring structure, which imparts distinct chemical properties and reactivity compared to other nitroso and hydroxyl-containing compounds.
Propriétés
Numéro CAS |
89687-32-1 |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-nitrosoazepan-2-ol |
InChI |
InChI=1S/C6H12N2O2/c9-6-4-2-1-3-5-8(6)7-10/h6,9H,1-5H2 |
Clé InChI |
DFVQZMGKZKJORQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(N(CC1)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


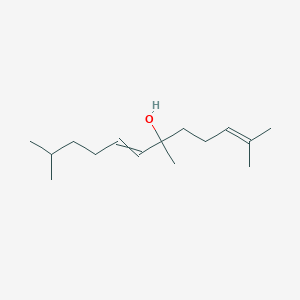
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
![1-[(2,6-Dimethyl-1-oxo-1lambda~5~-pyridin-3-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14398569.png)
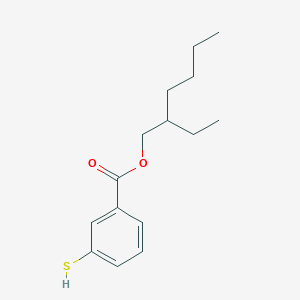
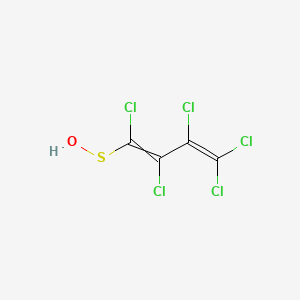
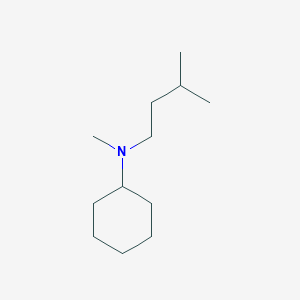
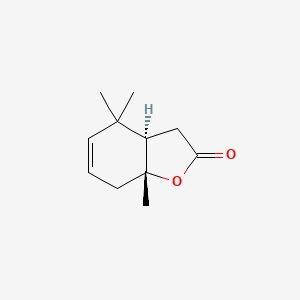

![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
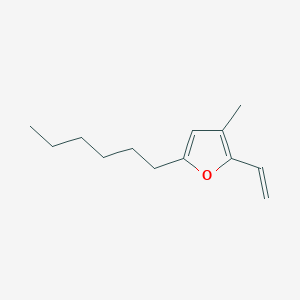

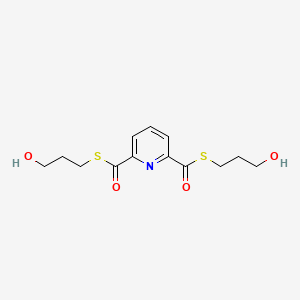
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

